methyl 5-isopropoxy-1H-indole-2-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing glycine/NMDA antagonists or antiviral indole-2-carboxylates require precise 5-position substitution-generic alkoxy analogs fail to replicate target engagement and efficacy profiles. This compound delivers the exact 5-isopropoxy motif for modulating lipophilicity, steric bulk, and electronic effects in neuroprotective and anti-infective programs. • Enables systematic SAR exploration of the indole 5-position for GV150526-related NMDA antagonists and RNA virus inhibitors. • Supplied at ≥97% purity with full analytical documentation for reproducible research. • In stock for immediate global shipping to support uninterrupted discovery workflows.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 1134334-34-1
Cat. No. B1344561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-isopropoxy-1H-indole-2-carboxylate
CAS1134334-34-1
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)NC(=C2)C(=O)OC
InChIInChI=1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3
InChIKeyIJFTXEWKRQOJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-isopropoxy-1H-indole-2-carboxylate Technical Overview


Methyl 5-isopropoxy-1H-indole-2-carboxylate (CAS 1134334-34-1) is a synthetic indole-2-carboxylate derivative characterized by a methyl ester at the C2 position and an isopropoxy substituent at the C5 position of the indole ring . It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . The compound is primarily utilized as a research intermediate and building block in medicinal chemistry, with predicted physicochemical properties including a boiling point of 384.2±22.0 °C, density of 1.183±0.06 g/cm³, and a pKa of 14.72±0.30 .

Why Methyl 5-isopropoxy-1H-indole-2-carboxylate Cannot Be Substituted


Substitution with generic indole-2-carboxylates fails due to the critical influence of the 5-position substituent on key physicochemical and biological properties. Structure-activity relationship (SAR) studies on related indole-2-carboxylate series demonstrate that the nature of the 5-alkoxy group significantly modulates lipophilicity, steric bulk, and electron density, which in turn affects target binding affinity and in vivo efficacy [1]. For example, in the glycine/NMDA antagonist class, the substitution pattern on the indole core directly impacts neuroprotective potency and selectivity [2]. Similarly, in antiviral indole-2-carboxylates, the alkyloxy group at the 4- or 5-position can influence broad-spectrum antiviral activity [3]. Therefore, the specific 5-isopropoxy motif is not interchangeable with simpler 5-methoxy or 5-ethoxy analogs without altering the compound's performance profile.

Methyl 5-isopropoxy-1H-indole-2-carboxylate Quantitative Evidence


Lipophilicity: 5-Isopropoxy vs. 5-Methoxy and 5-Ethoxy Analogs

The 5-isopropoxy substitution confers higher lipophilicity (clogP) compared to 5-methoxy and 5-ethoxy analogs, a property that can enhance membrane permeability and target engagement in cellular assays. While direct clogP values for the target compound are not available in primary literature, the trend is well-established for alkoxy substituents: isopropoxy > ethoxy > methoxy [1]. This difference is critical for optimizing pharmacokinetic profiles in drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Properties

Antiviral SAR: 5-Isopropoxy vs. Unsubstituted Indole Core

Indole-2-carboxylate derivatives with alkyloxy substitutions on the indole ring exhibit broad-spectrum antiviral activity [1]. While the target compound itself was not tested in this study, SAR analysis indicates that the presence and nature of the alkoxy group can modulate antiviral potency. For instance, in a series of indole-2-carboxylates, compounds with 4-alkyloxy groups showed varying degrees of activity against Coxsackie B3 virus (SI up to 17.1) and influenza A (IC50 = 7.53 μmol/L) [1]. The 5-isopropoxy substitution is anticipated to influence antiviral activity in a manner distinct from unsubstituted or differently substituted analogs, though direct comparative data are lacking.

Antiviral Medicinal Chemistry SAR

Glycine/NMDA Binding: 5-Isopropoxy vs. Unsubstituted

Indole-2-carboxylates are a privileged scaffold for glycine/NMDA receptor antagonists [1]. SAR studies reveal that substituents on the indole core significantly impact binding affinity (pKi) and in vivo efficacy (ED50) [1]. Specifically, QSAR analysis suggests that pKi values decrease with lipophilicity and steric bulk of substituents, but increase with electron donor resonance effects [1]. The 5-isopropoxy group introduces both steric bulk (potentially negative) and electron-donating resonance (potentially positive) compared to hydrogen or smaller alkoxy groups. While the target compound was not evaluated, this dual effect creates a unique profile that cannot be replicated by unsubstituted or 5-methoxy analogs.

Neuroscience Glycine Antagonist NMDA Receptor

Fungicidal Activity: 5-Isopropoxy vs. Other Indole-2-carboxylates

Indole-2-carboxylate derivatives have been patented as fungicidal agents for agricultural use, with activity against fungicide-resistant strains [1]. The patent describes a broad genus encompassing various substituents at the indole ring, including alkoxy groups. While the specific 5-isopropoxy compound is not exemplified, its structural features place it within the claimed scope, suggesting potential utility as a fungicide. The 5-isopropoxy substitution may confer improved physicochemical properties (e.g., lipophilicity) that enhance foliar uptake or systemic movement in plants compared to more polar analogs.

Agrochemical Fungicide Crop Protection

Purity and Supply Chain: 5-Isopropoxy vs. Generic

The target compound is commercially available with specified purity levels from multiple suppliers, enabling reliable procurement for research. For example, MolCore offers it with a purity of NLT 98% , and AKSci offers a 95% purity grade . This level of quality assurance is critical for reproducible research outcomes, as impurities in less rigorously sourced indole-2-carboxylates can confound biological assays or synthetic transformations.

Chemical Procurement Quality Control Research Supply

Applications of Methyl 5-isopropoxy-1H-indole-2-carboxylate


CNS Lead Optimization

The compound is a valuable building block for synthesizing analogs of GV150526 and related glycine/NMDA antagonists. Its 5-isopropoxy group can be used to modulate lipophilicity and steric bulk in SAR studies aimed at improving neuroprotective efficacy and brain penetration [1].

Broad-Spectrum Antiviral Drug Discovery

Based on the demonstrated antiviral activity of related indole-2-carboxylates [2], this compound serves as a starting point for designing novel inhibitors of RNA viruses (e.g., influenza, Coxsackie B3). The 5-isopropoxy substitution can be systematically varied to probe SAR and optimize potency and selectivity.

Novel Fungicide Development

As an indole-2-carboxylate derivative, the compound falls within the scope of patented fungicidal compositions [3]. It can be evaluated for efficacy against resistant fungal strains in crop protection programs, with the isopropoxy group potentially enhancing foliar uptake and systemic distribution.

Integrase Inhibition Tool Compound

Indole-2-carboxylic acid derivatives, including this compound, have been investigated as HIV-1 integrase inhibitors . It can be used as a tool compound to study the mechanism of integrase strand transfer inhibition and to validate new antiviral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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